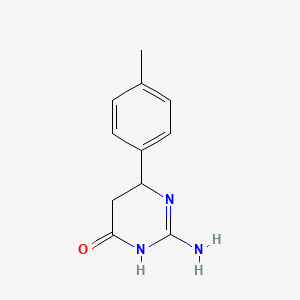
3-Hydroxy-2,6-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10O4. It is a derivative of benzaldehyde, featuring hydroxyl and methoxy functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2,6-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the Vielsmeyer-Haack reaction, which uses formylation to introduce the aldehyde group into the aromatic ring . Another method involves the regioselective synthesis starting from resorcinol or 2,6-dimethoxybenzaldehyde . These methods are practical and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The use of green chemistry principles, such as microwave irradiation and ultrasonics, has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-Hydroxy-2,6-dimethoxybenzoic acid.
Reduction: 3-Hydroxy-2,6-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Hydroxy-2,6-dimethoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its bactericidal activity against various pathogens.
Medicine: Explored for its potential antifungal properties and as a chemosensitizing agent.
Industry: Used in the production of resin-bound aldehydes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,6-dimethoxybenzaldehyde involves its interaction with cellular antioxidation systems. It acts as a redox-active compound, disrupting the redox homeostasis and antioxidation pathways in cells. This disruption can lead to the inhibition of microbial growth and enhance the efficacy of conventional drugs .
Comparison with Similar Compounds
3-Hydroxy-2,6-dimethoxybenzaldehyde can be compared with other similar compounds, such as:
2,6-Dimethoxy-4-hydroxybenzaldehyde: Similar structure but different substitution pattern.
3,5-Dihydroxybenzaldehyde: Lacks methoxy groups, leading to different chemical properties.
4-Hydroxy-2-methoxybenzaldehyde: Different position of the methoxy group affects its reactivity.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-hydroxy-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-3-7(11)9(13-2)6(8)5-10/h3-5,11H,1-2H3 |
InChI Key |
ITPFFHBJPFEFKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
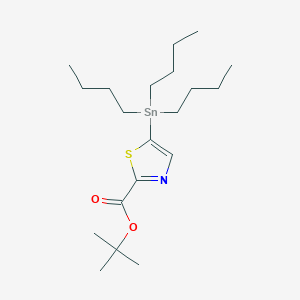
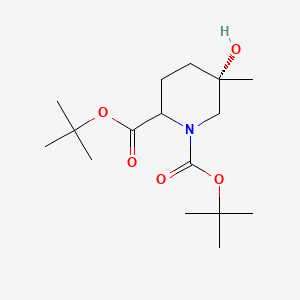






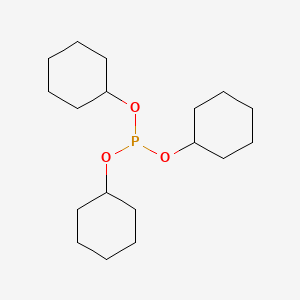
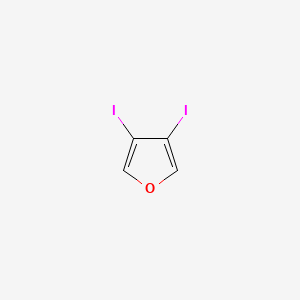
![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)

